Triplumbous;dicitrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Lead citrate is a chemical compound composed of lead and citrate ions. It is primarily used as an enhancer for heavy metal staining in electron microscopy. This compound binds to osmium and uranyl acetate, enhancing contrast in many cellular structures. Lead citrate is highly reactive with carbon dioxide, forming lead carbonate, which is insoluble in water .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Lead citrate can be synthesized by reacting lead nitrate with citric acid in an aqueous solution. The reaction typically occurs under controlled conditions to ensure the formation of lead citrate without contamination from other lead compounds. The reaction can be represented as follows: [ \text{Pb(NO}_3\text{)}_2 + \text{C}_6\text{H}_8\text{O}_7 \rightarrow \text{Pb(C}_6\text{H}_5\text{O}_7) + 2\text{HNO}_3 ]

Industrial Production Methods: In industrial settings, lead citrate is produced by dissolving lead oxide in citric acid solution. The solution is then filtered to remove any undissolved impurities, and the filtrate is evaporated to obtain lead citrate crystals. The process is carried out under carbon dioxide-free conditions to prevent the formation of lead carbonate .

Types of Reactions:

Oxidation: Lead citrate can undergo oxidation reactions, forming lead dioxide and other lead oxides.

Reduction: It can be reduced to metallic lead under specific conditions.

Substitution: Lead citrate can react with other metal ions, leading to the formation of different metal citrates.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Hydrogen gas, carbon monoxide.

Substitution Reagents: Solutions of other metal salts like sodium citrate.

Major Products:

Oxidation: Lead dioxide (PbO₂).

Reduction: Metallic lead (Pb).

Substitution: Various metal citrates depending on the substituting metal.

Aplicaciones Científicas De Investigación

Lead citrate is widely used in scientific research, particularly in electron microscopy. It enhances the contrast of biological specimens, making it easier to observe cellular structures. This compound is also used in the recycling of spent lead-acid battery paste, where it serves as a precursor for the green recycling process. Additionally, lead citrate is employed in the synthesis of lead-based nanomaterials, which have applications in catalysis, sensors, and other advanced materials .

Mecanismo De Acción

Lead citrate exerts its effects by binding to specific cellular components, such as proteins and glycogens, enhancing their electron density. This binding increases the contrast in electron microscopy images, allowing for better visualization of cellular structures. The compound’s high reactivity with carbon dioxide necessitates careful handling to prevent the formation of lead carbonate, which can interfere with imaging .

Comparación Con Compuestos Similares

Uranyl Acetate: Another heavy metal stain used in electron microscopy. It enhances contrast by binding to nucleic acids and proteins.

Osmium Tetroxide: Used for staining lipids and providing contrast in electron microscopy.

Comparison:

Lead Citrate vs. Uranyl Acetate: Lead citrate is less toxic and easier to handle compared to uranyl acetate, which is highly toxic and radioactive.

Lead Citrate vs. Osmium Tetroxide: Lead citrate provides better contrast for proteins and glycogens, while osmium tetroxide is more effective for staining lipids.

Lead citrate’s unique properties, such as its high reactivity with carbon dioxide and its ability to enhance contrast in electron microscopy, make it a valuable compound in scientific research and industrial applications.

Propiedades

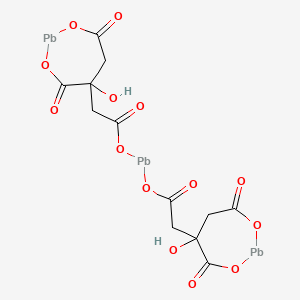

Fórmula molecular |

C12H10O14Pb3 |

|---|---|

Peso molecular |

1.0e+03 g/mol |

Nombre IUPAC |

bis[[2-(5-hydroxy-4,7-dioxo-1,3,2λ2-dioxaplumbepan-5-yl)acetyl]oxy]lead |

InChI |

InChI=1S/2C6H8O7.3Pb/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 |

Clave InChI |

HOQPTLCRWVZIQZ-UHFFFAOYSA-H |

SMILES canónico |

C1C(=O)O[Pb]OC(=O)C1(CC(=O)O[Pb]OC(=O)CC2(CC(=O)O[Pb]OC2=O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Oxovanadium(2+);6,15,24,33-tetraphenoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene](/img/structure/B13824797.png)

![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B13824820.png)

![dipotassium;N-cyano-1-[(N-cyano-C-sulfidocarbonimidoyl)sulfanylmethylsulfanyl]methanimidothioate](/img/structure/B13824822.png)

![N-benzyl-3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylamide](/img/structure/B13824835.png)

![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-12-[(E)-1-[(1R,3R,4R)-3,4-dimethoxycyclohexyl]prop-1-en-2-yl]-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B13824838.png)

![(1S)-1-[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B13824844.png)

![Sodium;2-[(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxymethyl]-9-ormyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylate](/img/structure/B13824847.png)

![4-[(2,2-Dichloro-1-methylcyclopropyl)carbonyl]morpholine](/img/structure/B13824862.png)